Tubulin polymerization-IN-47

Antiproliferative GI50 MYCN

Researchers requiring maximal cellular potency from colchicine site inhibitors face metabolic stability trade-offs across analog series. Tubulin polymerization-IN-47 (Compound 4h) delivers single-digit nanomolar GI50 values in CHP-134 and Kelly cells, enabling sensitive viability assays and unambiguous G2/M arrest phenotyping. - Potency: GI50 <10 nM in MYCN-amplified neuroblastoma lines - Mechanism: Binds tubulin colchicine site (α/β interface) - Purity: ≥99.51% by HPLC, validated for acute exposure studies (≤8 h) - Supply: Available for immediate R&D shipment

Molecular Formula C22H21N3O3
Molecular Weight 375.4 g/mol
Cat. No. B10861668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin polymerization-IN-47
Molecular FormulaC22H21N3O3
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C22H21N3O3/c1-14-5-7-15(8-6-14)17-13-25-10-9-23-20(22(25)24-17)16-11-18(26-2)21(28-4)19(12-16)27-3/h5-13H,1-4H3
InChIKeySFOULTOXUOSZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin polymerization-IN-47 (4h): Potent Colchicine-Site Inhibitor


Tubulin polymerization-IN-47 (CAS: 2834087-62-4; also designated Compound 4h) is a synthetic small molecule belonging to the fused imidazo[1,2-a]pyrazine class of tubulin polymerization inhibitors . It functions by binding to the colchicine site at the α/β-tubulin interface, thereby preventing tubulin dimer polymerization and disrupting microtubule dynamics essential for mitosis [1]. The compound has a molecular weight of 375.42 g/mol (C22H21N3O3) and is commercially available with a purity of ≥99.51% (HPLC) . It was specifically developed as a colchicine binding site inhibitor (CBSI) with potent antiproliferative activity against MYCN-amplified neuroblastoma cell lines [1].

Colchicine-site tubulin polymerization inhibition studies
MYCN-amplified neuroblastoma cell-model research
Short-term mechanistic assay context (acute exposure workflow)

Tubulin polymerization-IN-47 (4h) Potency-Stability SAR


Within the imidazo[1,2-a]pyrazine series, even minor modifications to the ring D substituent (e.g., replacing 3,4,5-trimethoxyphenyl with dichloromethoxyphenyl or difluoromethoxyphenyl) produce pronounced and opposing effects on cellular potency versus metabolic stability [1]. Compound 4h (trimethoxyphenyl) achieves single-digit nanomolar GI50 values but exhibits a relatively short half-life in human liver microsomes, whereas analogs like 4k and 4j demonstrate substantially improved metabolic stability at the cost of 10- to 20-fold reduced antiproliferative activity [1]. Consequently, the selection of a specific analog from this series cannot be based solely on class membership; the experimental context (e.g., need for maximal cellular potency versus sustained pharmacokinetic exposure) dictates which compound is fit-for-purpose. Generic substitution without rigorous head-to-head comparison therefore risks introducing confounding variables that undermine experimental reproducibility and data interpretability [1].

Analog 4k (dichloromethoxyphenyl): improved metabolic stability may coincide with ~11–14-fold reduced cellular potency in neuroblastoma models
Analog 4j (difluoromethoxyphenyl): mitotic arrest efficacy may be substantially lower even at 5× higher concentration; G2/M blockade may not replicate
Analog 4a (imidazopyridine core): core scaffold modification may alter target-binding pharmacology; >20-fold reduced antiproliferative activity reported

Tubulin polymerization-IN-47 (4h) Comparative Evidence Guide


Antiproliferative Potency in MYCN-Amplified Neuroblastoma

Tubulin polymerization-IN-47 (Compound 4h) exhibits GI50 values of 7 ± 2 nM in CHP-134 cells and 12 ± 2 nM in Kelly cells, placing it among the most potent compounds in the imidazo[1,2-a]pyrazine series and essentially equipotent to the reference CBSI colchicine (8 ± 2 nM and 9 ± 2 nM, respectively) [1]. In contrast, the closely related analog 4k (dichloromethoxyphenyl ring D) shows approximately 11‑fold lower potency in CHP-134 cells (GI50 79 ± 17 nM) and 14‑fold lower in Kelly cells (165 ± 48 nM), while 4a (imidazopyridine core) is more than 20‑fold less potent (GI50 152 ± 43 nM and 217 ± 46 nM) [1].

Antiproliferative GI50
Head-to-head
7 ± 2 nM (CHP-134)
12 ± 2 nM (Kelly)
Colchicine: 8 ± 2 / 9 ± 2 nM
4k: 79 ± 17 / 165 ± 48 nM
4a: 152 ± 43 / 217 ± 46 nM
Reported colchicine-comparable potency context in MYCN-amplified neuroblastoma models
3-day treatment; 9-point serial dilution; CellTiter-Glo viability assay
Antiproliferative GI50 MYCN Neuroblastoma

Metabolic Stability in Human Liver Microsomes

In a head-to-head human liver microsomal stability assay, Tubulin polymerization-IN-47 (4h) exhibits a half-life (t1/2) of 25.99 ± 0.4 minutes, which is significantly shorter than that of the dichloromethoxyphenyl analog 4k (t1/2 = 51.96 ± 1.15 min) and the difluoromethoxyphenyl analog 4j (t1/2 = 36.1 ± 1.0 min) [1]. Colchicine, a structurally distinct CBSI, displays a half-life exceeding 60 minutes under the same conditions [1].

Metabolic Half-Life
Head-to-head
25.99 ± 0.4 min
4k: 51.96 ± 1.15 min
4j: 36.1 ± 1.0 min
Colchicine: >60 min
Supports short-term mechanistic assay context over extended exposure studies
Human liver microsome assay; t1/2 from remaining compound concentration
Metabolic Stability Half-Life Human Liver Microsomes PK

Mitotic Arrest and G2/M Blockade Induction

Treatment of Kelly neuroblastoma cells with 100 nM Tubulin polymerization-IN-47 (4h) for 24 hours induced a marked accumulation of cells in the G2/M phase of the cell cycle, mirroring the effect of colchicine [1]. In contrast, compound 4j (difluoromethoxyphenyl analog) at 500 nM produced no discernible change in cell cycle distribution, while compound 4k at the same concentration induced only a moderate G2/M accumulation [1]. Western blot analysis confirmed that 4h, like colchicine, robustly increased levels of the mitotic markers cyclin B1 and phosphorylated histone H3 (p-S10 H3), whereas 4j showed minimal induction and 4k showed intermediate effects [1].

Mitotic Arrest (G2/M)
Head-to-head
Full G2/M accumulation at 100 nM
4j (500 nM): no discernible effect
4k (500 nM): moderate accumulation only
Reported complete mitotic arrest endpoint context at tested concentration
Kelly cells; 24 h; flow cytometry + cyclin B1/p-S10 H3 Western blot
Cell Cycle Mitotic Arrest G2/M Blockade Antimitotic

Microtubule Network Disruption by Immunofluorescence

Immunofluorescence microscopy of α‑tubulin in Kelly neuroblastoma cells revealed that Tubulin polymerization-IN-47 (4h) disrupts the microtubule network as effectively as colchicine, causing tubulin compaction around the nucleus and a rounded cellular morphology [1]. Under identical conditions, compound 4k produced only moderate microtubule disruption, while compound 4j failed to induce overt changes in microtubule organization, resembling DMSO-treated control cells [1].

MT Network Disruption
Head-to-head
Pronounced tubulin compaction, comparable to colchicine
4k: moderate disruption
4j: minimal disruption (DMSO-like)
Supports on-target phenotypic confirmation in microtubule disruption studies
Kelly cells; 24 h; α-tubulin IF; confocal microscopy
Microtubule Disruption Immunofluorescence Cytoskeleton Morphology

Tubulin polymerization-IN-47 (4h) Application Scenarios


Antiproliferative Screening in MYCN-Amplified Neuroblastoma

Leverage the single-digit nanomolar GI50 values of 4h in CHP‑134 and Kelly cells to maximize sensitivity in viability‑based assays, enabling clear differentiation of genetic or pharmacological modifiers of neuroblastoma cell survival [1]. Its colchicine‑equivalent potency ensures robust positive control performance in high‑throughput screening campaigns.

Mechanistic Studies of Mitotic Arrest & Microtubule Destabilization

Use 4h as a potent tool compound to induce complete G2/M cell cycle blockade and microtubule network collapse, as validated by flow cytometry and immunofluorescence [1]. The strong phenotypic response facilitates unambiguous interpretation of downstream signaling events (e.g., mitotic catastrophe, apoptosis induction) and is superior to weaker analogs that produce incomplete arrest.

SAR Analysis of Fused Imidazopyrazine CBSIs

Employ 4h as the benchmark for maximal cellular potency within the imidazo[1,2‑a]pyrazine series when comparing novel analogs [1]. Its well‑characterized metabolic stability profile (t1/2 = 26 min in human liver microsomes) also serves as a reference point for evaluating the pharmacokinetic trade‑offs of new structural modifications [1].

Short-Term Potency-Driven Assays

Select 4h for acute exposure experiments (≤6–8 hours) where metabolic degradation is less consequential, such as live‑cell imaging of mitotic progression or acute signaling studies. The compound's rapid turnover in liver microsomes makes it less suitable for extended incubations, but its superior cellular activity ensures maximum target engagement during the observation window [1].

Application
Selection Property
Validation Focus
MYCN-amplified neuroblastoma viability studies
Reported colchicine-comparable GI50 context
Cell-viability endpoint and genetic modifier screening
Mitotic arrest and microtubule destabilization studies
Reported G2/M blockade and MT disruption phenotype
Flow cytometry and IF-based endpoint assessment
Imidazopyrazine CBSI structure-activity studies
Reported benchmark cellular potency in series
Potency-stability trade-off characterization
Acute exposure mechanistic assays
Reported short-window cellular activity context
Incubation-time and target-engagement control

Technical Documentation Hub

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31 linked technical documents
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